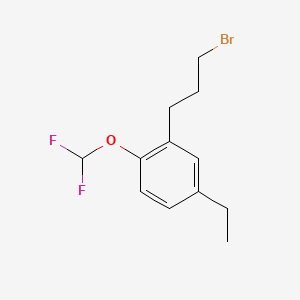
1-(3-Bromopropyl)-2-(difluoromethoxy)-5-ethylbenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Bromopropyl)-2-(difluoromethoxy)-5-ethylbenzene is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of a bromopropyl group, a difluoromethoxy group, and an ethyl group attached to a benzene ring
准备方法
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 1-(3-bromopropyl)benzene with difluoromethoxy reagents under controlled conditions to achieve the desired substitution .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions followed by purification steps to isolate the desired product. The use of advanced techniques such as chromatography and distillation ensures the purity and quality of the final product .
化学反应分析
Types of Reactions
1-(3-Bromopropyl)-2-(difluoromethoxy)-5-ethylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can undergo oxidation to form corresponding oxides.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of the corresponding alkane.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of various substituted benzene derivatives.
Oxidation: Formation of difluoromethoxy-ethylbenzene oxides.
Reduction: Formation of 1-(3-propyl)-2-(difluoromethoxy)-5-ethylbenzene.
科学研究应用
1-(3-Bromopropyl)-2-(difluoromethoxy)-5-ethylbenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules and pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-(3-Bromopropyl)-2-(difluoromethoxy)-5-ethylbenzene involves its interaction with specific molecular targets. The bromopropyl group can participate in nucleophilic substitution reactions, while the difluoromethoxy group can influence the compound’s electronic properties. These interactions can affect various biochemical pathways and molecular targets, leading to the compound’s observed effects .
相似化合物的比较
Similar Compounds
- 1-(3-Bromopropyl)-3-(difluoromethoxy)-5-(trifluoromethylthio)benzene
- 1-(3-Bromopropyl)-4-(difluoromethoxy)-3-(trifluoromethoxy)benzene
- 3-(3-Bromophenyl)propionic acid
Uniqueness
1-(3-Bromopropyl)-2-(difluoromethoxy)-5-ethylbenzene is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and physical properties. The presence of both bromopropyl and difluoromethoxy groups on the benzene ring makes it a versatile compound for various chemical reactions and applications .
生物活性
1-(3-Bromopropyl)-2-(difluoromethoxy)-5-ethylbenzene is an organic compound classified within aromatic compounds. Its unique structure features a bromopropyl group, a difluoromethoxy group, and an ethyl group attached to a benzene ring. This compound has garnered attention for its potential biological activity, particularly in biochemical interactions and therapeutic applications.
| Property | Value |
|---|---|
| CAS No. | 1803716-50-8 |
| Molecular Formula | C12H15BrF2O |
| Molecular Weight | 293.15 g/mol |
| IUPAC Name | 2-(3-bromopropyl)-1-(difluoromethoxy)-4-ethylbenzene |
| InChI Key | IIKAGQHTDVHKGT-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its functional groups. The bromopropyl moiety can engage in nucleophilic substitution reactions, which may influence various biochemical pathways. The difluoromethoxy group enhances the compound's electronic properties, potentially affecting its interaction with biological targets such as enzymes and receptors .
Enzyme Inhibition Studies
Research indicates that this compound may act as an enzyme inhibitor. Its ability to form covalent bonds with nucleophilic sites on proteins suggests it could modulate enzymatic activities. For example, studies have demonstrated that similar compounds exhibit significant inhibition of specific enzymes involved in metabolic pathways, which could be explored further with this compound.
Receptor Binding Studies
Binding affinity studies have shown that this compound may interact with various receptors, potentially leading to therapeutic effects. The difluoromethoxy group is particularly noteworthy for enhancing binding interactions due to its electronegative nature .
Case Study 1: Inhibition of Enzymatic Activity
In a study examining the inhibitory effects of halogenated aromatic compounds on cytochrome P450 enzymes, it was found that compounds structurally similar to this compound exhibited significant inhibition. The study suggested that the presence of halogens (bromine and fluorine) plays a crucial role in enhancing the binding affinity to the enzyme's active site.
Case Study 2: Receptor Interaction Analysis
Another study focused on the interaction of halogen-substituted benzene derivatives with G-protein coupled receptors (GPCRs). It was reported that compounds with similar structures displayed varying degrees of receptor activation or inhibition, indicating potential therapeutic applications in modulating receptor-mediated pathways .
Research Applications
The compound has diverse applications across multiple fields:
- Chemistry : Utilized as a building block for synthesizing more complex organic molecules.
- Biology : Investigated for its interactions with biological molecules and pathways.
- Medicine : Explored for potential therapeutic properties and as a precursor in drug synthesis.
- Industry : Employed in the production of specialty chemicals and materials .
Comparison with Similar Compounds
Understanding how this compound compares with similar compounds can provide insights into its unique properties:
| Compound Name | Key Features |
|---|---|
| 1-(3-Bromopropyl)-3-(difluoromethoxy)-5-ethylbenzene | Similar structure but different substitution pattern |
| 1-(3-Bromopropyl)-3-(difluoromethoxy)-5-(trifluoromethylthio)benzene | Contains trifluoromethylthio group |
| 3-Bromopropyltrimethoxysilane | Related compound used in different industrial applications |
This comparison highlights the distinctiveness of this compound due to its specific functional groups and potential applications.
属性
CAS 编号 |
1803716-50-8 |
|---|---|
分子式 |
C12H15BrF2O |
分子量 |
293.15 g/mol |
IUPAC 名称 |
2-(3-bromopropyl)-1-(difluoromethoxy)-4-ethylbenzene |
InChI |
InChI=1S/C12H15BrF2O/c1-2-9-5-6-11(16-12(14)15)10(8-9)4-3-7-13/h5-6,8,12H,2-4,7H2,1H3 |
InChI 键 |
IIKAGQHTDVHKGT-UHFFFAOYSA-N |
规范 SMILES |
CCC1=CC(=C(C=C1)OC(F)F)CCCBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















